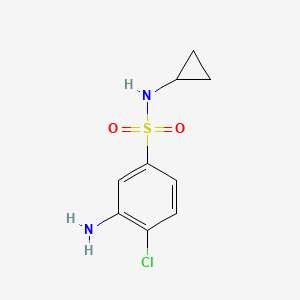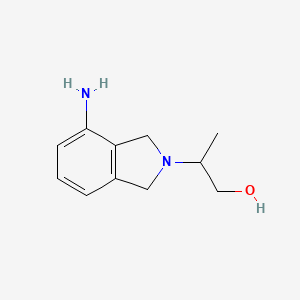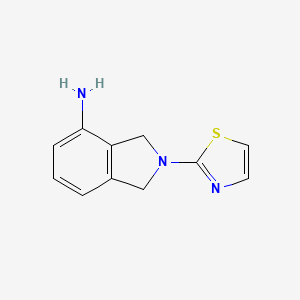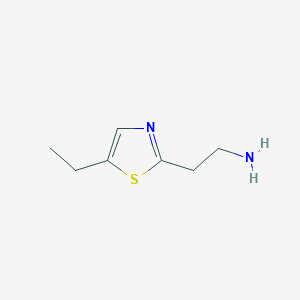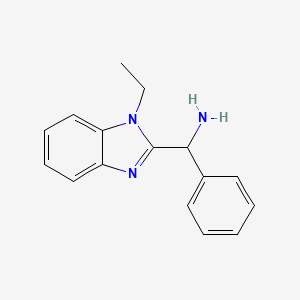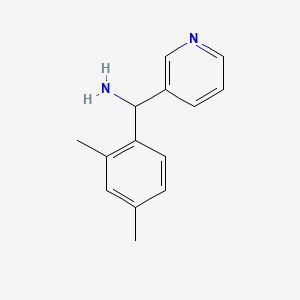
5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
The compound “5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is likely to be an aromatic compound due to the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “4-bromophenyl” indicates a bromine atom attached to the fourth carbon of a phenyl group (a benzene ring). The “1-methyl” suggests a methyl group attached to the first carbon of the pyrrole ring. The “2-carboxylic acid” indicates a carboxylic acid functional group attached to the second carbon of the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a phenyl ring with a bromine substituent, and a carboxylic acid group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Antibacterial Activity
- Pyrrolopyridine Analogs : A compound related to the pyrrole structure demonstrated antibacterial activity in vitro. This indicates potential applications in developing new antibacterial agents (Toja et al., 1986).
Antioxidant Properties
- Novel Pyrrole-based Hydrazide-hydrazones : New compounds with a structure similar to the queried pyrrole have shown promising antioxidant properties. These findings suggest potential in antioxidant drug development (Mateev et al., 2022).
Chemical Synthesis and Structural Analysis
- Synthesis and Structural Investigations : Research has been conducted on structurally similar pyrrole compounds, focusing on their synthesis and structural properties. This work contributes to the understanding of pyrrole derivatives in chemical synthesis (Viveka et al., 2016).
- Synthetic Applications in Cyclisation : The use of bromophenyl groups in cyclisation reactions with azoles has been explored, contributing to the synthesis of novel heterocycles (Allin et al., 2005).
- Crystal Structure Analysis : A related compound's crystal structure was investigated, which aids in the understanding of similar pyrrole derivatives (Wang & Dong, 2009).
Antitumor Potential
- Acenaphtho[1,2-b]pyrrole-carboxylic Acid Esters : These derivatives have shown cytotoxicity against cell lines, highlighting potential applications in cancer therapy (Liu et al., 2006).
Novel Synthesis Methods
- One-Pot Synthesis of Pyrazolo[1,5,a]Pyrimidines : This research presents a novel synthesis method involving pyrrole compounds, contributing to more efficient chemical synthesis strategies (Morabia & Naliapara, 2014).
Neurobehavioral and Analgesic Activity
- (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic Acid Derivatives : These compounds were evaluated for their affinity at the glycine-binding site of the NMDA receptor complex, indicating potential neurobehavioral and analgesic applications (Balsamini et al., 1998).
Safety and Antioxidant Activity
- Pyrrole Hydrazones : These compounds demonstrated good safety profiles and antioxidant activity in vitro, indicating potential for therapeutic applications (Tzankova et al., 2020).
Catalytic Applications
- Bis(oxazolinyl)pyrrole : This compound, related to the queried pyrrole, has been used as a catalyst in Suzuki-type C−C coupling, demonstrating the utility of pyrrole derivatives in catalysis (Mazet & Gade, 2001).
Biochemical Applications
- Bromination in Bromoperoxidase-Catalyzed Oxidations : The bromination of pyrroles was investigated, providing insights into biochemical processes and applications in enzymatic reactions (Wischang & Hartung, 2011).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The bromophenyl group could potentially interact with aromatic residues in proteins via pi-stacking interactions, while the carboxylic acid group could form hydrogen bonds with polar residues .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of the bromophenyl group could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .
Result of Action
Similar compounds have been known to exert various biological effects, including antileishmanial and antimalarial activities .
Orientations Futures
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCCVGLWMIQGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



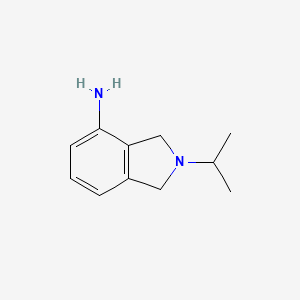
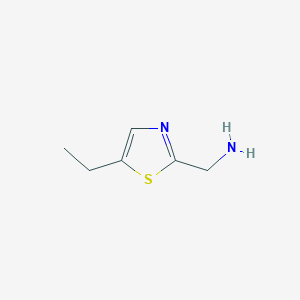
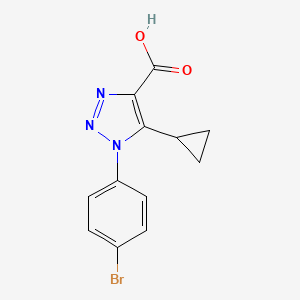

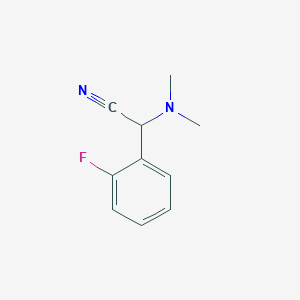
![[1-(3-Methylbutyl)piperidin-4-yl]methanamine](/img/structure/B3200197.png)
